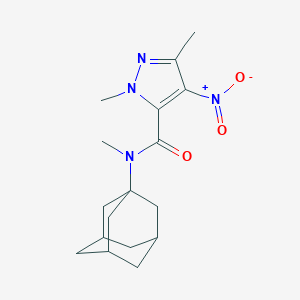
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis. AMPK is a key regulator of metabolism, and its activation has been shown to have beneficial effects on a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and autophagy.
作用机制
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that allosterically activate the kinase. AMPK activation results in the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
AMPK activation by N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including improved glucose and lipid metabolism, decreased inflammation, and increased autophagy. In animal studies, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve mitochondrial function.
实验室实验的优点和局限性
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have off-target effects on other enzymes, such as glycogen synthase kinase-3β, which may complicate its interpretation in some experiments. Additionally, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has poor solubility in water, which may limit its use in certain experimental settings.
未来方向
Future research on N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide may focus on its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanisms of AMPK activation by N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its downstream effects on cellular metabolism and disease pathogenesis. Additionally, the development of more potent and selective AMPK activators may provide new opportunities for therapeutic intervention.
合成方法
The synthesis of N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 1-adamantylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride to form the carboxamide. The final product is obtained after purification by column chromatography.
科学研究应用
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. In vitro and in vivo studies have shown that N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce autophagy, suggesting its potential as an anticancer agent.
属性
分子式 |
C17H24N4O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-14(21(23)24)15(20(3)18-10)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
InChI 键 |
SJRREORQOHZIHG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
规范 SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)


![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)
![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)

